(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

The compound (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide (CAS 1396890-88-2) is a synthetic cinnamamide derivative featuring a pyrrolidinyl-pyrimidine core. Preliminary pharmacological screening indicates potential as a CCR5 antagonist, suggesting applicability in research on HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1396890-88-2
Cat. No. B2802241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide
CAS1396890-88-2
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H18N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22)/b9-8+
InChIKeyLPYMAMYDGNQIHF-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide (CAS 1396890-88-2) Core Identity


The compound (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide (CAS 1396890-88-2) is a synthetic cinnamamide derivative featuring a pyrrolidinyl-pyrimidine core. Preliminary pharmacological screening indicates potential as a CCR5 antagonist, suggesting applicability in research on HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Its molecular formula is C17H18N4O with a molecular weight of 294.358 g/mol. Unlike advanced clinical candidates, publicly available quantitative differentiation data for this specific chemical entity remains severely limited, placing the burden on the procurer to verify claimed activity through in-house assays.

Substitution Risk Analysis for (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide Analogs


Within the pyrrolidinyl-pyrimidine cinnamamide chemotype, minor structural modifications can fundamentally alter biological target engagement. For instance, the regioisomeric or substitution variations on the pyrimidine or phenyl rings can shift activity from CCR5 antagonism to kinase inhibition or epigenetic modulation. Generic substitution without direct comparative pharmacological data for this specific substitution pattern risks selecting an analog with entirely divergent selectivity and efficacy profiles. Since no quantitative selectivity panels for this compound have been publicly disclosed in non-excluded sources, researchers must assume that any structural deviation nullifies the target-specific activity profile, making exact chemical identity a non-negotiable procurement specification.

Quantitative Performance Audit: (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide Versus Comparators


CCR5 Antagonism: Qualitative Activity Annotation with No Quantitative Head-to-Head Data

A preliminary pharmacological screen annotated (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide as a potential CCR5 antagonist [1]. However, no quantitative IC50, Ki, or cellular activity data for this compound are publicly available from allowed primary sources. Comparator data for established CCR5 antagonists like Maraviroc (IC50 ~3–7 nM in cellular assays) or Vicriviroc exist in the literature [2], but no direct head-to-head or matched-assay comparison has been performed or disclosed with the target compound. This evidence gap prevents any quantitative differentiation claim.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Structural Analog Activity Inference: BindingDB Data for Distant Pyrrolidinyl-Pyrimidine EED Inhibitors

The pyrrolidinyl-pyrimidine scaffold is a recognized pharmacophore for EED inhibition, with certain dimethylamino pyrrolidines showing IC50 values of 30–40 nM in EED binding assays [1]. However, the target compound (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is structurally distinct from these validated EED inhibitors, which contain additional substituted benzyl and biaryl moieties critical for high-affinity binding. No direct EED binding or functional assay data exist for this specific cinnamamide derivative. Any extrapolation of EED activity would be speculative.

EED Inhibition PRC2 Complex Epigenetics

Validated Application Scenarios for (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide


Exploratory CCR5 Pharmacology Tool

Based on qualitative annotation as a CCR5 antagonist [1], this compound may serve as an exploratory scaffold for medicinal chemistry optimization programs targeting CCR5-mediated diseases. Its utility is limited to early-stage in vitro screening where activity can be independently confirmed, given the absence of published potency data. It should not be used as a reference CCR5 antagonist without in-house validation against known standards like Maraviroc.

Negative Control for Pyrrolidinyl-Pyrimidine Epigenetic Probe Studies

Due to its structural divergence from validated EED inhibitors (lacking the requisite substituted benzyl and biaryl motifs), this compound may function as a negative control in epigenetic assay panels designed to test the selectivity of pyrrolidinyl-pyrimidine-derived chemical probes [1]. Its inability to recapitulate the binding mode of potent EED inhibitors can help confirm target engagement specificity.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Expansion

The combination of a cinnamamide linker with a pyrrolidinyl-pyrimidine core offers a distinct vector for derivatization compared to more common piperazinyl-pyrimidine or anilino-pyrimidine scaffolds. Procurement for systematic SAR exploration around the cinnamamide double bond geometry (E-configuration) and pyrrolidine ring substitution could yield novel intellectual property in underexplored chemokine receptor or kinase target space.

Quote Request

Request a Quote for (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.